molecular formula C8H14N2O B020948 (2-Butyl-1H-imidazol-4-yl)methanol CAS No. 68283-19-2

(2-Butyl-1H-imidazol-4-yl)methanol

Cat. No. B020948
Key on ui cas rn: 68283-19-2
M. Wt: 154.21 g/mol
InChI Key: UZKBZGAMRJRWLR-UHFFFAOYSA-N
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Patent
US04340598

Procedure details

In a mixture of 70 ml of dioxane and 60 ml of methyl cellosolve was dissolved 4 g of 2-butyl-5-hydroxymethylimidazole, and 3.9 g of N-chlorosuccinimide was added to the solution, followed by stirring at 40° C. for 1 hour. The reaction solution was evaporated to dryness under reduced pressure, and 100 ml each of water and ethyl acetate were added to the residue to shake for mixing. The ethyl acetate layer was evaporated to dryness under reduced pressure, and the residue was dissolved in 50 ml of ether. The solution was allowed to cool, thereby yielding 2.4 g of 2-butyl-4-chloro-5-hydroxymethylimidazole deposited as colorless prisms, m.p. 147°-148° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]([CH2:10][OH:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4].[Cl:12]N1C(=O)CCC1=O>O1CCOCC1.COCCO>[CH2:1]([C:5]1[NH:6][C:7]([CH2:10][OH:11])=[C:8]([Cl:12])[N:9]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CCC)C=1NC(=CN1)CO
Name
Quantity
3.9 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated to dryness under reduced pressure, and 100 ml each of water and ethyl acetate
ADDITION
Type
ADDITION
Details
were added to the residue
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of ether
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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